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Compound of Interest

Compound Name: 5-Fluoropiperidin-3-ol

Cat. No.: B15261364 Get Quote

For researchers and professionals in drug development, 5-Fluoropiperidin-3-ol and its

derivatives are valuable building blocks in medicinal chemistry. Their utility stems from the

favorable modulation of pharmacokinetic properties, such as metabolic stability and

bioavailability, that the fluorine atom can impart to a molecule. This technical guide provides an

overview of the commercial availability of various isomers of 5-Fluoropiperidin-3-ol and

outlines a general synthetic approach.

Commercial Suppliers and Product Specifications
5-Fluoropiperidin-3-ol is commercially available from various suppliers, primarily as its

hydrochloride salt and in different stereoisomeric forms. The table below summarizes the

available quantitative data from a selection of suppliers. Please note that pricing and availability

are subject to change and should be confirmed directly with the supplier.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15261364?utm_src=pdf-interest
https://www.benchchem.com/product/b15261364?utm_src=pdf-body
https://www.benchchem.com/product/b15261364?utm_src=pdf-body
https://www.benchchem.com/product/b15261364?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15261364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Product Name CAS Number Supplier Purity Quantity

(3R,5S)-5-

Fluoropiperidin-

3-ol

hydrochloride

2490344-75-5

Echemi, AllBest

CO., Ltd.,

CarboMer, Inc.[1]

Not specified Not specified

trans-4-

Fluoropiperidin-

3-ol

hydrochloride

955028-83-8

Fisher Scientific

(via eMolecules),

Pharmablock[2]

Not specified 1g

(3R,5R)-5-

Fluoropiperidin-

3-ol

hydrochloride

2418593-37-8 BLDpharm[3] Not specified Not specified

(3S,4R)-3-

Fluoropiperidin-

4-ol

hydrochloride

1443380-89-9
Ambeed, Inc.,

Chemenu Inc.[4]
97% Not specified

3-

Fluoropiperidin-

4-ol

1524707-65-0 Benchchem[5] Not specified Not specified

(3S)-3-

Fluoropiperidine

hydrochloride

871664-50-5 Chem-contract[6] Not specified Not specified

Synthetic Approaches: An Overview
The synthesis of fluorinated piperidinols is a key area of research, with a focus on controlling

stereochemistry. Enantioselective synthesis is often crucial for isolating the desired biological

activity.

General Experimental Protocol for Enantioselective
Fluorination
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A common strategy for the synthesis of fluorinated piperidinols involves the enantioselective

fluorination of a piperidinone precursor, followed by reduction. The following is a generalized

protocol based on reported methodologies.[7]

Materials:

N-Boc-piperidinone precursor

Fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI)

Chiral catalyst (e.g., cinchona alkaloid derivatives or chiral primary amines)

Solvent (e.g., Tetrahydrofuran - THF)

Reducing agent (e.g., Sodium borohydride - NaBH₄)

Methanol (for reduction)

Procedure:

Fluorination: The N-Boc-piperidinone precursor is dissolved in an appropriate solvent such

as THF.

The chiral catalyst is added to the solution.

The fluorinating agent (e.g., NFSI) is then added, and the reaction is stirred at a controlled

temperature (e.g., 0 °C to room temperature) for a specified time (e.g., 24 hours), monitoring

for completion by TLC or LC-MS.

Work-up: Upon completion, the reaction mixture is quenched and the fluorinated

intermediate is extracted and purified.

Reduction: The purified fluorinated piperidinone is dissolved in a solvent like methanol.

A reducing agent, such as sodium borohydride, is added portion-wise at a low temperature

(e.g., 0 °C).

The reaction is stirred until completion, typically for a few hours.
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Final Purification: The reaction is quenched, and the final product, the fluoropiperidinol, is

extracted and purified, often by crystallization to yield enantiopure material.

Applications in Drug Discovery
Fluorinated piperidine motifs are integral to the development of various therapeutic agents. The

introduction of fluorine can significantly enhance binding affinity, selectivity, and metabolic

stability. For instance, derivatives of 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles have been

developed as high-affinity, selective, and orally bioavailable antagonists for the human 5-

HT(2A) receptor.[8][9] In these compounds, the fluorine atom on the piperidine ring was crucial

for improving oral bioavailability by reducing the pKa of the basic nitrogen.[8] Furthermore,

fluorinated piperidines have been explored as ligands for the human 5-HT1D receptor and as

potential norepinephrine/serotonin reuptake inhibitors.[10][11]

Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and application of a

5-Fluoropiperidin-3-ol derivative in a drug discovery context.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11334570/
https://www.semanticscholar.org/paper/3-%284-Fluoropiperidin-3-yl%29-2-phenylindoles-as-high-Rowley-Hallett/e4a8363f59fa4a36ac796d5a36f650c4c35e7026
https://pubmed.ncbi.nlm.nih.gov/11334570/
https://m.chemsrc.com/en/Paper/566961.html
https://www.semanticscholar.org/paper/Fluorination-of-3-%283-%28piperidin-1-yl%29propyl%29indoles-Niel-Collins/59539126e7bc6f1b6a36eb7aa0f976384e2b7dca
https://www.benchchem.com/product/b15261364?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15261364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Drug Discovery Application

N-Protected Piperidinone

Enantioselective
Fluorination

Chiral Catalyst,
Fluorinating Agent

Stereoselective
Reduction

Reducing Agent

Purification
(e.g., Crystallization)

Enantiopure
5-Fluoropiperidin-3-ol

Chemical Coupling to
Scaffold/Core

Biological Screening
(e.g., Receptor Binding Assay)

Lead Optimization
(SAR Studies)

Drug Candidate

Click to download full resolution via product page

A generalized workflow for the synthesis and application of 5-Fluoropiperidin-3-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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